ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazolo[1,5-a]pyrazine core . This is followed by acylation and esterification reactions to introduce the benzoate and ethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups .
Scientific Research Applications
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibition properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities.
Uniqueness
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrazine core with an acetamido and benzoate group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29) |
InChI Key |
NZAFXUUEDAGOES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.